2-Methylhex-1-en-5-yn-3-ol
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Overview
Description
2-Methylhex-1-en-5-yn-3-ol is an organic compound with the molecular formula C7H10OThis compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhex-1-en-5-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with isobutylene in the presence of a strong acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the triple bond of propargyl alcohol reacts with the isobutylene to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methylhex-1-en-5-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double bond or a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methylhex-1-en-5-yn-3-one.
Reduction: Formation of 2-Methylhex-1-en-5-yn-3-ane.
Substitution: Formation of 2-Methylhex-1-en-5-yn-3-chloride or 2-Methylhex-1-en-5-yn-3-bromide.
Scientific Research Applications
2-Methylhex-1-en-5-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methylhex-1-en-5-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhex-5-en-3-yn-2-ol
- 2-Methylhept-6-en-3-yn-2-ol
- 2-Methylhex-5-en-3-yn-2-ol
Uniqueness
2-Methylhex-1-en-5-yn-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a hydroxyl group and a triple bond within a relatively small molecule makes it particularly versatile in chemical syntheses .
Properties
CAS No. |
88376-85-6 |
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Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-methylhex-1-en-5-yn-3-ol |
InChI |
InChI=1S/C7H10O/c1-4-5-7(8)6(2)3/h1,7-8H,2,5H2,3H3 |
InChI Key |
XGEZBKXOWDBKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC#C)O |
Origin of Product |
United States |
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